

Technical Guide: 3-(Benzyloxy)-5-bromopyridine in Drug Discovery

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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-bromopyridine

Cat. No.: B149516

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CAS Number: 130722-95-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(Benzyloxy)-5-bromopyridine**, a key intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, registration details, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Core Compound Data

3-(Benzyloxy)-5-bromopyridine is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy group and a bromine atom on the pyridine ring, allows for versatile chemical modifications, making it a valuable precursor for pharmaceutical agents.^[1]

Physicochemical and Registration Data

The following table summarizes the key quantitative data for **3-(Benzyloxy)-5-bromopyridine**.

Property	Value	Source
CAS Number	130722-95-1	[1][2]
Molecular Formula	C ₁₂ H ₁₀ BrNO	[1][2]
Molecular Weight	264.12 g/mol	[1][2]
Appearance	White to almost white powder or crystals	[1]
Melting Point	69 - 73 °C	[1]
Purity	≥ 98% (GC)	[1]
Storage Conditions	2 - 8 °C	[1]
MDL Number	MFCD07375004	[1]
PubChem CID	15389198	[1][2]

Application in Kinase Inhibitor Synthesis

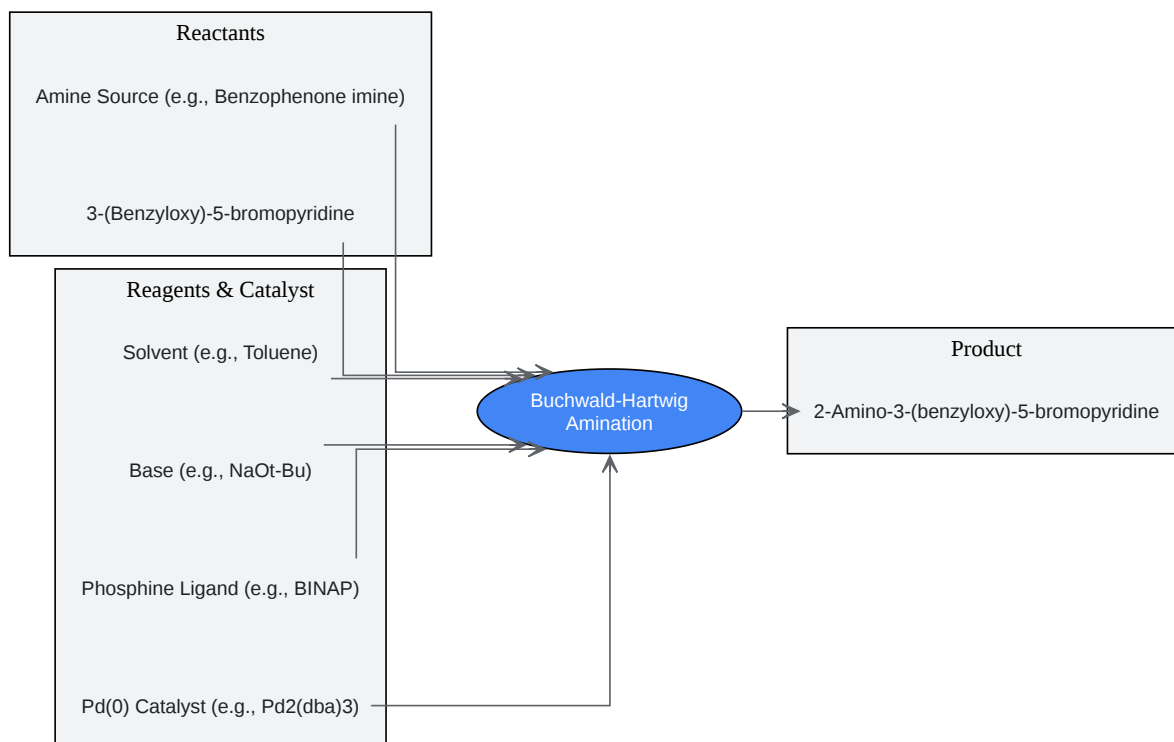
A significant application of **3-(Benzyloxy)-5-bromopyridine** is in the development of novel kinase inhibitors, particularly for oncological targets. The pyridine core is a common scaffold in kinase inhibitors, and the bromo- and benzyloxy-substituents provide handles for synthetic diversification to achieve desired potency and selectivity.

A notable example is its use in the synthesis of a new class of selective ROS1 inhibitors, such as the compound SMU-037. These inhibitors are designed to combat resistance to existing therapies.[3] The synthesis of these aminopyridine-based inhibitors often involves a crucial C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(benzyloxy)-5-bromopyridine

The introduction of an amino group at the C2 position of the pyridine ring is a key step in the synthesis of many bioactive molecules from **3-(Benzyloxy)-5-bromopyridine**. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation. Below is a representative experimental protocol.

Reaction Scheme:



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Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

- **3-(Benzyloxy)-5-bromopyridine**
- Amine source (e.g., benzophenone imine or an ammonia equivalent)

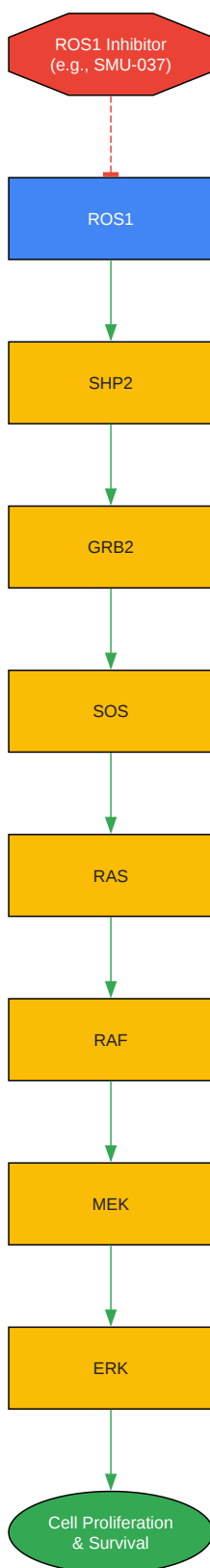
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., BINAP)
- Strong base (e.g., sodium tert-butoxide)
- Anhydrous solvent (e.g., toluene)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with the palladium catalyst, phosphine ligand, and the base.
- **Addition of Reactants:** **3-(Benzyloxy)-5-bromopyridine** and the amine source are added to the flask.
- **Solvent Addition:** Anhydrous, degassed solvent is added via syringe.
- **Reaction:** The reaction mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution. The product is extracted with an organic solvent.
- **Purification:** The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired 2-amino-**3-(benzyloxy)-5-bromopyridine**.

Role in Targeting the ROS1 Signaling Pathway

The synthesized 2-amino-**3-(benzyloxy)-5-bromopyridine** is a key intermediate for building more complex molecules that can act as kinase inhibitors. One such application is in the development of selective inhibitors of the ROS1 receptor tyrosine kinase. ROS1 is a driver of oncogenesis in a subset of non-small cell lung cancers (NSCLC).



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- 3. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
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